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Compound of Interest

Compound Name: (Rac)-Tivantinib

Cat. No.: B567748

For Researchers, Scientists, and Drug Development
Professionals

(Rac)-Tivantinib (also known as ARQ 197) is a potent and selective, non-ATP-competitive
inhibitor of the c-MET receptor tyrosine kinase.[1][2] While initially developed as a highly
specific c-MET inhibitor, further research has revealed its activity against other cellular targets,
including Glycogen Synthase Kinase 3a (GSK3a), Glycogen Synthase Kinase 33 (GSK3[),
and its ability to disrupt microtubule polymerization.[3] These application notes provide detailed
protocols for utilizing (Rac)-Tivantinib in various kinase and cellular assays to investigate its
mechanism of action and therapeutic potential.

Data Presentation
Table 1: In Vitro Kinase Inhibition Profile of Tivantinib
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Kinase Target

(Rac)-Tivantinib ICso/Ki

Assay Conditions

Cell-free assay with

c-MET Ki: 355 nM recombinant human c-MET.[2]
[4]
Inhibition of constitutive or
HGF-induced c-MET
c-MET ICso0: 100 - 300 nM o _
phosphorylation in various
cancer cell lines.[4]
Potent inhibition (upper nM ] ]
GSK3a ] o In vitro kinase assay.
range for (-)-tivantinib)
Weaker inhibition compared to ) )
GSK3p _ . In vitro kinase assay.
GSK3a for (-)-tivantinib
Ron Little to no activity Cell-free assay.[1]
EGFR No inhibition Cell-free assay.[1]
InsR No inhibition Cell-free assay.[1]
PDGFRa No inhibition Cell-free assay.[1]
FGFR1/4 No inhibition Cell-free assay.[1]

225 other kinases

No significant inhibition

Kinase panel screening.[3]

Table 2: Cellular Activity of Tivantinib in Cancer Cell

Lines
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; . .. Key Genetic
Cell Line Cancer Type Tivantinib Glsol/ICso
Features
Non-Small Cell Lung KRAS mutant, c-MET
A549 ~0.38 uM ,
Cancer independent
H460 Non-Small Cell Lung Similar to c-MET KRAS mutation, no
Cancer addicted lines MET amplification
Non-Small Cell Lung c-MET amplified, c-
EBC1 ~0.36 - 0.8 uM _
Cancer MET addicted
) c-MET amplified, c-
MKN45 Gastric Cancer ~0.36 - 0.8 uM )
MET addicted
SNU638 Gastric Cancer ~0.36 - 0.8 uM ¢c-MET addicted
ICs0: ~10 uM (for c-
HT29 Colon Cancer ]
MET phosphorylation)
ICs0: ~10 puM (for c-
MDA-MB-231 Breast Cancer

MET phosphorylation)

Signaling Pathways and Experimental Workflows
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Tivantinib's Dual Mechanism of Action
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Click to download full resolution via product page

Caption: Tivantinib inhibits c-MET signaling and disrupts microtubule dynamics.
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In Vitro c-MET Kinase Activity Assay Workflow

Prepare Reagents:
- Recombinant c-MET
- (Rac)-Tivantinib dilutions
- Kinase Buffer
- ATP (with [y-32P]ATP or for non-radioactive detection)
- Substrate (e.g., Poly(Glu,Tyr))

l

Incubate c-MET with Tivantinib
(Pre-incubation)

'

Initiate Kinase Reaction
(Add ATP and Substrate)

i

Stop Reaction

'

Detect Substrate Phosphorylation
(e.g., Autoradiography, ELISA, Luminescence)

'

Data Analysis
(Determine 1Cso values)

Click to download full resolution via product page

Caption: Workflow for an in vitro c-MET kinase activity assay with Tivantinib.
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Experimental Protocols
In Vitro c-MET Kinase Activity Assay (Radiometric)

This protocol is adapted from established methods for tyrosine kinase assays and is suitable

for determining the ICso of (Rac)-Tivantinib against c-MET.

Materials:

Recombinant human c-MET enzyme
(Rac)-Tivantinib

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM [-glycerol-phosphate, 25 mM
MgClz, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

ATP solution (containing [y-32P]ATP)
Substrate: Poly(Glu,Tyr) 4:1
Phosphocellulose paper

0.5% Phosphoric Acid

Scintillation counter

Procedure:

Prepare serial dilutions of (Rac)-Tivantinib in DMSO, then dilute further in Kinase Assay
Buffer. The final DMSO concentration in the assay should be <1%.

In a microcentrifuge tube, add 10 pL of the diluted (Rac)-Tivantinib or vehicle control
(DMSO in Kinase Assay Buffer).

Add 20 pL of recombinant c-MET enzyme solution (pre-diluted in Kinase Assay Buffer) to
each tube.

Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.
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e Prepare the reaction mix by adding 10 pL of Poly(Glu, Tyr) substrate and 10 pL of ATP
solution (containing [y-32P]ATP).

« Initiate the kinase reaction by adding 20 pL of the reaction mix to the enzyme/inhibitor
solution. The final reaction volume is 50 pL.

e |ncubate the reaction for 20-30 minutes at 30°C.

» Stop the reaction by spotting 40 pL of the reaction mixture onto a phosphocellulose paper
strip.

e Wash the phosphocellulose paper strips three times for 5 minutes each in 0.5% phosphoric
acid.

 Air dry the paper strips and measure the incorporated radioactivity using a scintillation
counter.

o Calculate the percentage of inhibition for each Tivantinib concentration relative to the vehicle
control and determine the ICso value using appropriate software.

Western Blot Analysis of c-MET Phosphorylation in
Cells

This protocol allows for the assessment of Tivantinib's effect on c-MET autophosphorylation in
a cellular context.

Materials:

e Cancer cell line of interest (e.g., MKN45, EBC-1)

Complete cell culture medium

(Rac)-Tivantinib

Hepatocyte Growth Factor (HGF), if studying ligand-induced phosphorylation

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b567748?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b567748?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

o BCA Protein Assay Kit

o SDS-PAGE gels and electrophoresis apparatus

o PVDF membrane and transfer apparatus

» Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

e Primary antibodies: anti-phospho-c-MET (Tyr1234/1235), anti-total-c-MET, anti-B-actin
o HRP-conjugated secondary antibody

e Chemiluminescent substrate

e Imaging system

Procedure:

e Seed cells in 6-well plates and allow them to adhere overnight.

o Treat the cells with various concentrations of (Rac)-Tivantinib (e.g., 0.1, 0.5, 1, 5 uM) for a
specified time (e.qg., 2, 6, or 24 hours). Include a vehicle-treated control.

e For ligand-induced phosphorylation, serum-starve the cells for 4-6 hours before Tivantinib
treatment, and then stimulate with HGF (e.g., 50 ng/mL) for 15 minutes before cell lysis.

o Wash the cells with ice-cold PBS and lyse them with Lysis Buffer.

» Clarify the lysates by centrifugation and determine the protein concentration using a BCA
assay.

» Normalize the protein concentrations and prepare samples for SDS-PAGE.
o Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
» Block the membrane with Blocking Buffer for 1 hour at room temperature.

 Incubate the membrane with the primary antibody against phospho-c-MET overnight at 4°C.
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e Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody
for 1 hour at room temperature.

» Detect the signal using a chemiluminescent substrate and an imaging system.

 Strip the membrane and re-probe for total c-MET and 3-actin as loading controls.

In Vitro Microtubule Polymerization Assay

This assay determines the effect of (Rac)-Tivantinib on the in vitro assembly of purified
tubulin.

Materials:

Tubulin (>99% pure)

e G-PEM Buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgClz, 1.0 mM GTP)
» (Rac)-Tivantinib

» Positive control (e.g., Nocodazole or Colchicine for depolymerization)

o Negative control (vehicle, e.g., DMSO)

e 96-well plate

e Spectrophotometer capable of reading absorbance at 340 nm at 37°C

Procedure:

Reconstitute tubulin in G-PEM buffer to a final concentration of approximately 3 mg/mL.

Add various concentrations of (Rac)-Tivantinib, positive control, or vehicle to the wells of a
pre-warmed 96-well plate.

Add the reconstituted tubulin solution to each well.

Immediately place the plate in a spectrophotometer pre-heated to 37°C.
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e Measure the absorbance at 340 nm every minute for 60 minutes. An increase in absorbance
indicates tubulin polymerization.

e Plot the absorbance over time to visualize the effect of Tivantinib on microtubule
polymerization. A decrease or lack of increase in absorbance compared to the vehicle control
indicates inhibition of polymerization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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